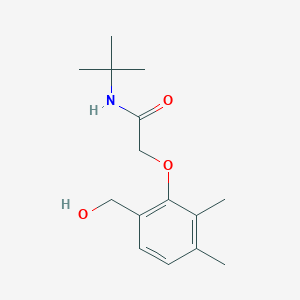
N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide is an organic compound characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a dimethylphenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide typically involves the reaction of 2,3-dimethylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the intermediate tert-butyl 2-(2,3-dimethylphenoxy)acetate. This intermediate is then subjected to hydrolysis and subsequent amidation with tert-butylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(6-(carboxymethyl)-2,3-dimethylphenoxy)acetamide.
Reduction: Formation of N-(tert-Butyl)-2-(6-(aminomethyl)-2,3-dimethylphenoxy)acetamide.
Substitution: Formation of various substituted phenoxyacetamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the phenoxy and tert-butyl groups contribute to the compound’s overall hydrophobicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(tert-Butyl)-2-(4-hydroxyphenoxy)acetamide
- N-(tert-Butyl)-2-(3,5-dimethylphenoxy)acetamide
- N-(tert-Butyl)-2-(2,4-dimethylphenoxy)acetamide
Uniqueness
N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide is unique due to the presence of the hydroxymethyl group at the 6-position of the phenoxy ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the tert-butyl group and the hydroxymethyl group enhances the compound’s stability and potential for diverse applications.
Propiedades
Fórmula molecular |
C15H23NO3 |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
N-tert-butyl-2-[6-(hydroxymethyl)-2,3-dimethylphenoxy]acetamide |
InChI |
InChI=1S/C15H23NO3/c1-10-6-7-12(8-17)14(11(10)2)19-9-13(18)16-15(3,4)5/h6-7,17H,8-9H2,1-5H3,(H,16,18) |
Clave InChI |
MCUGFLXNFUBHIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)CO)OCC(=O)NC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
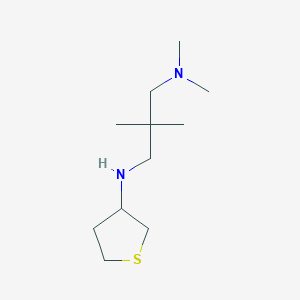


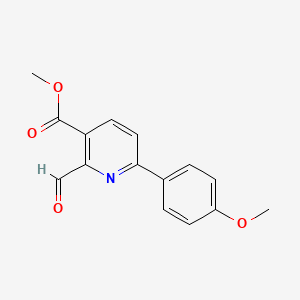
![7-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B13012417.png)
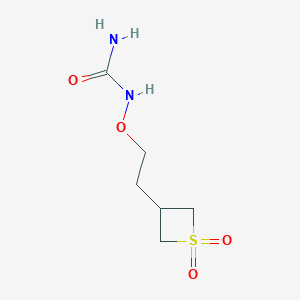

![1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13012431.png)
![exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13012436.png)
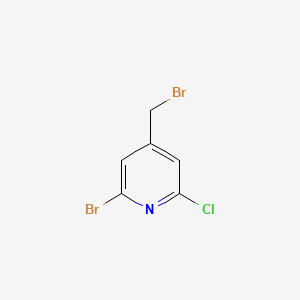
![tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13012441.png)


